

Application Notes: Two-Photon Excitation Microscopy with Fluorescent Tracers

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Compound of Interest

Compound Name: *Furomine*

Cat. No.: *B137070*

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Note on "**Furomine**": An extensive search of scientific literature and commercial databases did not yield any information on a fluorescent dye named "**Furomine**" for two-photon microscopy. It is possible that this is a proprietary, non-public name or a misspelling. To provide a functionally relevant and accurate guide, these application notes have been created using Fluorescein isothiocyanate (FITC)-dextran, a widely used and well-characterized fluorescent tracer for two-photon microscopy, as a representative example. The principles and protocols described herein can be adapted for other fluorescent dyes.

Introduction to Two-Photon Microscopy with FITC-Dextran

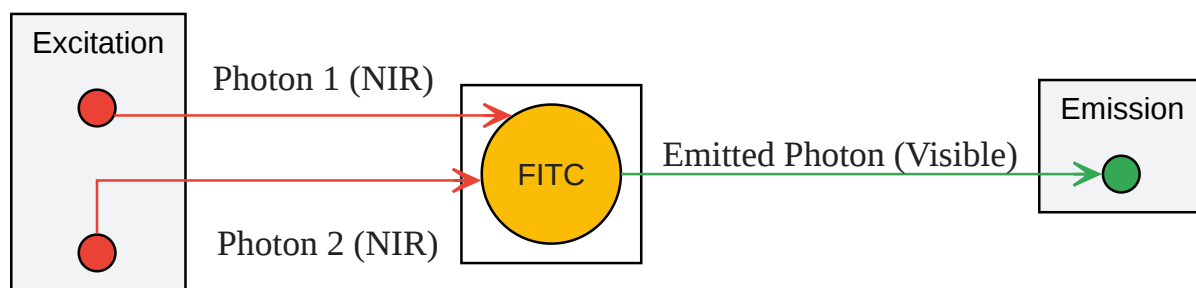
Two-photon excitation (2PE) microscopy is a powerful fluorescence imaging technique essential for high-resolution, deep-tissue imaging in living specimens.[1][2] Unlike conventional one-photon fluorescence microscopy, 2PE uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, resulting in the emission of a single higher-energy photon.[3] This nonlinear excitation process provides intrinsic three-dimensional sectioning and offers significant advantages for in vivo research, including increased penetration depth in scattering tissue (up to 1 mm), reduced phototoxicity, and lower photobleaching outside the focal volume.[3][4]

FITC-dextran is a highly versatile fluorescent tracer used extensively in 2PE microscopy. It consists of the fluorophore fluorescein isothiocyanate covalently linked to a polysaccharide dextran molecule. By using dextrans of varying molecular weights, researchers can effectively

label the blood plasma to visualize vascular structure and function, or quantify the permeability of biological barriers, such as the blood-brain barrier (BBB).^{[2][3]} Its bright fluorescence and stability under 2PE make it an ideal tool for applications in neuroscience, oncology, and drug development.

Principle of Two-Photon Excitation

The fundamental advantage of 2PE microscopy lies in its excitation mechanism. A fluorophore like FITC, which is typically excited by a single high-energy photon (e.g., blue light), can also be excited by the near-simultaneous absorption of two lower-energy photons (e.g., near-infrared light). The probability of this event is extremely low and occurs only at the point of highest photon density—the microscope's focal point. This localized excitation is the key to achieving high-resolution 3D imaging deep within living tissue with minimal background signal.^[5]



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Caption: Principle of Two-Photon Excitation.

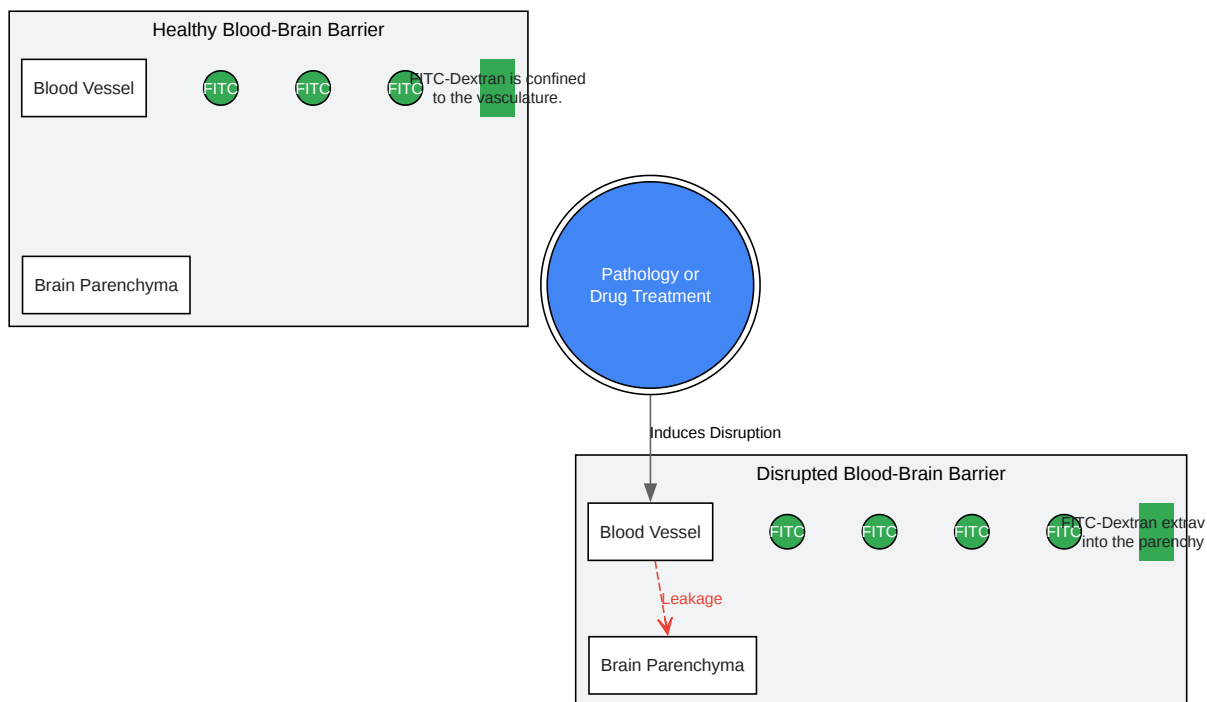
Quantitative Data: FITC-Dextran Properties

The selection of FITC-dextran for an experiment depends on the specific application. The choice of molecular weight is critical for permeability studies, as smaller dextrans can pass more easily through compromised biological barriers.

Property	Value	Notes
One-Photon Excitation Max (λ_{ex})	~490 nm	[5]
One-Photon Emission Max (λ_{em})	~520 nm	[5]
Optimal 2P Excitation Max (λ_{ex})	780 - 800 nm	Provides a good balance of excitation efficiency and tissue penetration.[6][7]
Molecular Weights (MW) Available	3 kDa - 2,000 kDa	Common sizes for BBB studies include 3-10 kDa (solute permeability) and 40-70 kDa (protein permeability).[3][8]
Quantum Yield (Φ)	~0.9 (for Fluorescein)	Varies depending on the local chemical environment.
Two-Photon Cross Section (σ_2)	~10-40 GM	Measured in Göppert-Mayer units (GM). This value can vary significantly based on measurement conditions.

Application: In Vivo Imaging of the Blood-Brain Barrier

A primary application for FITC-dextran in two-photon microscopy is the visualization of cerebrovascular structures and the quantitative assessment of blood-brain barrier (BBB) integrity. The BBB is a highly selective barrier that protects the central nervous system. In many neurological diseases and during the development of brain-penetrating drugs, assessing BBB disruption is crucial.



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Caption: Logic of BBB permeability assessment.

Experimental Protocols

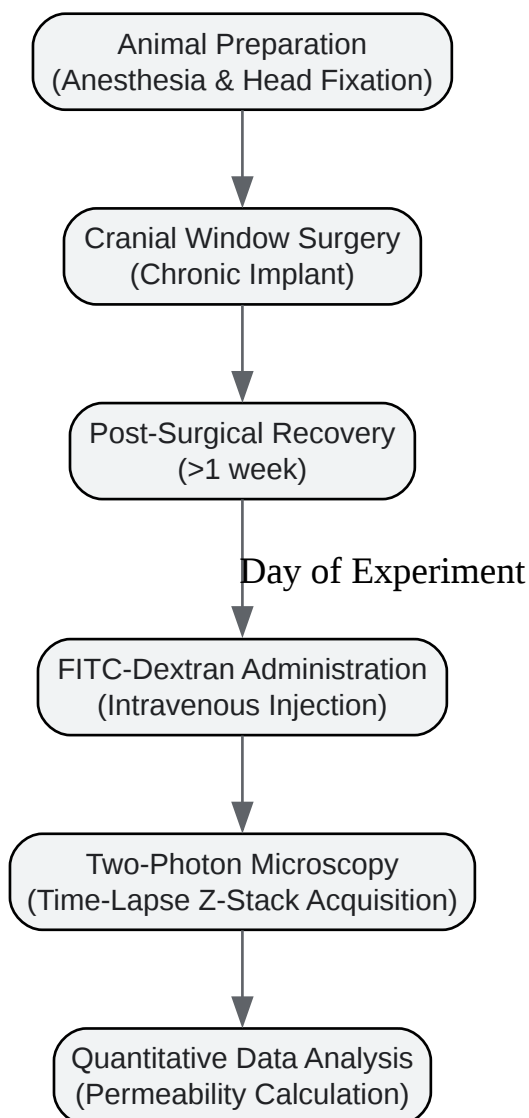
The following protocol outlines the key steps for performing in vivo two-photon imaging of the cerebral vasculature and BBB permeability in a mouse model.

Animal Preparation and Surgical Procedure

- **Anesthesia:** Anesthetize the mouse using isoflurane (1.5-2.0% in medical air). Continuously monitor vital signs such as respiratory rate and body temperature, maintaining it at 37°C with a heating pad.[\[6\]](#)
- **Head Fixation:** Secure the animal in a stereotaxic frame.
- **Cranial Window Implantation:**
 - Surgically expose the skull over the region of interest (e.g., somatosensory cortex).
 - Perform a craniotomy of approximately 3-5 mm in diameter using a high-speed dental drill.
 - Carefully remove the bone flap, leaving the underlying dura mater intact.
 - Cover the exposed brain with a glass coverslip of the appropriate size and seal the edges with dental cement, creating a chronic imaging window.
 - Allow the animal to recover fully for at least one week before imaging experiments.

In Vivo Imaging Workflow

The general workflow involves preparing the animal, administering the tracer, and acquiring images over time to observe dynamic processes.



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